molecular formula C10H13N5O3S B024524 3'-Azido-3'-deoxy-4-thiothymidine CAS No. 108441-45-8

3'-Azido-3'-deoxy-4-thiothymidine

カタログ番号: B024524
CAS番号: 108441-45-8
分子量: 283.31 g/mol
InChIキー: LQGXMSIIZGFDND-XLPZGREQSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3'-Azido-3'-deoxy-4-thiothymidine (hereafter referred to as "4-thio AZT") is a sulfur-modified analogue of the well-known antiretroviral drug 3'-azido-3'-deoxythymidine (AZT). The substitution of the C-4 carbonyl oxygen with sulfur was designed to enhance lipophilicity, thereby improving central nervous system (CNS) penetration while retaining anti-HIV activity . Synthesized via Lawesson’s reagent-mediated thiation of 4-thiothymidine, this compound shares structural similarities with AZT but exhibits distinct physicochemical and pharmacological properties .

特性

CAS番号

108441-45-8

分子式

C10H13N5O3S

分子量

283.31 g/mol

IUPAC名

1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one

InChI

InChI=1S/C10H13N5O3S/c1-5-3-15(10(17)12-9(5)19)8-2-6(13-14-11)7(4-16)18-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,19)/t6-,7+,8+/m0/s1

InChIキー

LQGXMSIIZGFDND-XLPZGREQSA-N

SMILES

CC1=CN(C(=O)NC1=S)C2CC(C(O2)CO)N=[N+]=[N-]

異性体SMILES

CC1=CN(C(=O)NC1=S)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-]

正規SMILES

CC1=CN(C(=O)NC1=S)C2CC(C(O2)CO)N=[N+]=[N-]

他のCAS番号

108441-45-8

同義語

3'-azido-3'-deoxy-4-thiothymidine
N3ddThdS3

製品の起源

United States

類似化合物との比較

Comparison with Structural and Functional Analogues

Structural Analogues

AZT (3'-Azido-3'-deoxythymidine)
  • Structural Difference : AZT retains the C-4 carbonyl oxygen, whereas 4-thio AZT replaces it with sulfur.
  • Synthesis : Both compounds utilize similar methodologies, with AZT synthesized from thymidine and 4-thio AZT derived from 4-thiothymidine .
Lamivudine
  • Structural Difference : Lamivudine lacks the azido group and features an oxathiolane ring instead of a deoxyribose sugar.
  • Mechanism : Both inhibit HIV reverse transcriptase, but lamivudine’s activity depends on intracellular phosphorylation to its triphosphate form, similar to AZT .
  • Activity : Lamivudine exhibits lower cytotoxicity but comparable anti-HIV efficacy to AZT in combination therapies .
Stavudine
  • Structural Difference : Stavudine replaces the azido group with a dideoxy modification at the 3' position.
  • Pharmacokinetics : Unlike 4-thio AZT, stavudine has reduced lipophilicity and shorter intracellular half-life .

Functional Analogues

Tenofovir
  • Structural Difference: Tenofovir is a nucleotide analogue with a phosphonate group instead of the azido moiety.
  • Mechanism: As a prodrug, tenofovir requires phosphorylation but bypasses the initial kinase-dependent activation step, unlike 4-thio AZT .

Anti-HIV Activity and Enzymatic Interactions

Anti-HIV Efficacy

  • 4-thio AZT : Demonstrates moderate activity in protecting MT-2 and CEM cells against HIV-induced cytopathogenicity (EC₅₀ ~10–50 µM), though weaker than AZT (EC₅₀ <1 µM) .
  • AZT : Remains the gold standard for anti-HIV activity, with clinical trials showing reduced mortality and opportunistic infections in AIDS patients .

Thymidine Kinase Affinity

  • 4-thio AZT: Exhibits moderate affinity for thymidine kinase (Ki = 54 µM), but its 5'-monophosphate derivative shows poor phosphorylation to the active triphosphate form, limiting its antiviral potency .
  • AZT : Efficiently phosphorylated by thymidine kinase, leading to high intracellular concentrations of AZT-triphosphate, a potent reverse transcriptase inhibitor .

Physicochemical and Pharmacokinetic Properties

Lipophilicity and CNS Penetration

Compound Partition Coefficient (P) CNS Penetration Potential
AZT Low Moderate
4-thio AZT High Enhanced
Stavudine Low Limited

The increased lipophilicity of 4-thio AZT suggests improved blood-brain barrier penetration, a critical advantage for targeting HIV-associated neurological disorders .

Solubility and Stability

  • 4-thio AZT : Expected to exhibit lower aqueous solubility than AZT due to sulfur substitution, though exact data are unavailable .
  • AZT: Slightly soluble in water (0.4 mg/mL) and ethanol .

Q & A

Q. What in vivo models validate the therapeutic potential of this compound?

  • Methodological Answer : Transgenic C3B6.129F1-Trp53 mice are used for carcinogenicity studies. AZT/3TC/NVP mixtures administered via postnatal gavage assess long-term toxicity. Neurological efficacy is tested in HIV-1 encephalitis models, with viral load quantified via RT-PCR in CSF .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。